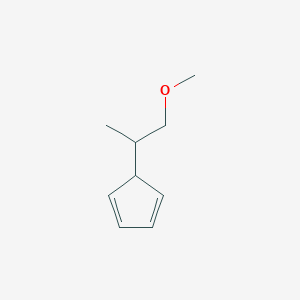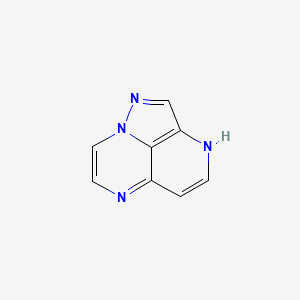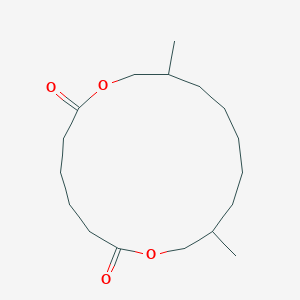
Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso- is a chemical compound with a complex structure that includes a benzene ring substituted with a chlorine atom, a hydroxyl group, a methyl group, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso- typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitution pattern on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and nitrosation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitroso group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, nitrous acid for nitrosation, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .
Scientific Research Applications
Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular pathways and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-chloro-2-methyl-: Similar structure but lacks the nitroso group.
Benzenamine, 3-chloro-N-methyl-: Similar structure but has a methyl group instead of a hydroxyl group
Uniqueness
Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso- is unique due to the presence of both the nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
(Z)-(3-chloro-2-methylphenyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C7H7ClN2O2/c1-5-6(8)3-2-4-7(5)10(12)9-11/h2-4,11H,1H3/b10-9- |
InChI Key |
KKISEFSSDIBDLL-KTKRTIGZSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)/[N+](=N/O)/[O-] |
Canonical SMILES |
CC1=C(C=CC=C1Cl)[N+](=NO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567909.png)

![N-[1-(Octadecyloxy)-4-(2H-tetrazol-5-yl)butan-2-yl]acetamide](/img/structure/B12567918.png)
![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)

![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)



![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
